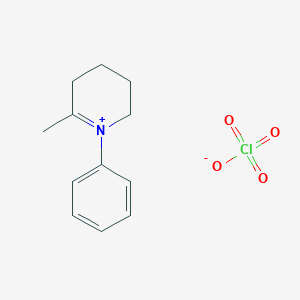

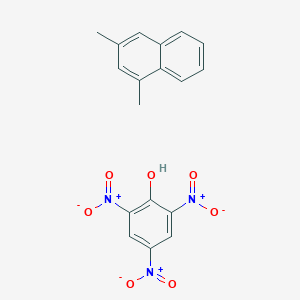

1,3-Dimethylnaphthalene;2,4,6-trinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethylnaphthalene;2,4,6-trinitrophenol: is a compound formed by the combination of 1,3-dimethylnaphthalene and 2,4,6-trinitrophenol. 1,3-Dimethylnaphthalene is a derivative of naphthalene with two methyl groups attached at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylnaphthalene can be synthesized through the alkylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions to ensure complete methylation.

2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions .

Industrial Production Methods: Industrial production of 1,3-dimethylnaphthalene involves catalytic processes using zeolites or other solid acid catalysts to achieve selective methylation. For 2,4,6-trinitrophenol, large-scale nitration processes are employed, often using continuous flow reactors to manage the heat and reaction kinetics .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1,3-Dimethylnaphthalene can undergo oxidation to form naphthoquinones.

Substitution: Both compounds can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in alkaline conditions.

Reduction: Sodium sulfide in acidic conditions.

Substitution: Bromine with iron(III) bromide as a catalyst.

Major Products:

Oxidation of 1,3-Dimethylnaphthalene: Naphthoquinones.

Reduction of 2,4,6-Trinitrophenol: Picramic acid.

Substitution of 1,3-Dimethylnaphthalene: Brominated derivatives

Scientific Research Applications

Chemistry: 1,3-Dimethylnaphthalene is used as an intermediate in organic synthesis and as a precursor for the production of dyes and pigments . 2,4,6-Trinitrophenol is used in the synthesis of explosives and as a reagent in chemical analysis .

Biology and Medicine: 2,4,6-Trinitrophenol has been studied for its potential use in biological assays and as a model compound for studying nitroaromatic compound toxicity .

Industry: 1,3-Dimethylnaphthalene is used in the production of high-performance polymers and resins. 2,4,6-Trinitrophenol is used in the manufacture of explosives and as a stabilizer for certain chemical formulations .

Mechanism of Action

The mechanism of action for 2,4,6-trinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria, leading to the disruption of ATP synthesis and the generation of heat . This property makes it a potent metabolic stimulant but also highly toxic. The molecular targets include mitochondrial proteins involved in the electron transport chain .

Comparison with Similar Compounds

2,4-Dinitrophenol: Another nitrophenol compound known for its uncoupling properties and historical use as a weight loss agent.

1,4-Dimethylnaphthalene: A structural isomer of 1,3-dimethylnaphthalene with similar chemical properties but different reactivity due to the position of the methyl groups.

Uniqueness: 1,3-Dimethylnaphthalene is unique in its selective reactivity due to the positioning of the methyl groups, making it a valuable intermediate in organic synthesis . 2,4,6-Trinitrophenol is unique for its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis .

Properties

CAS No. |

109804-76-4 |

|---|---|

Molecular Formula |

C18H15N3O7 |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

1,3-dimethylnaphthalene;2,4,6-trinitrophenol |

InChI |

InChI=1S/C12H12.C6H3N3O7/c1-9-7-10(2)12-6-4-3-5-11(12)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |

InChI Key |

URFRBDYZODPIKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

arsanium bromide](/img/structure/B14319428.png)

![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)

![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)

![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)